2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride
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Overview
Description
2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride is an organic compound with the molecular formula C16H14ClNO2. It is a derivative of benzoic acid and is used as an intermediate in the synthesis of various pharmaceuticals, dyes, and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride typically involves the acylation of 2-methyl-4-aminobenzoic acid with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Amides, Esters, and Thioesters: Formed from substitution reactions.
Carboxylic Acids: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride involves its ability to act as an acylating agent. The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters . This reactivity is due to the presence of the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This compound’s ability to act as an acylating agent makes it valuable in the synthesis of various organic molecules .
Properties
Molecular Formula |
C16H14ClNO2 |
---|---|
Molecular Weight |
287.74 g/mol |
IUPAC Name |
2-methyl-4-[(2-methylbenzoyl)amino]benzoyl chloride |
InChI |
InChI=1S/C16H14ClNO2/c1-10-5-3-4-6-14(10)16(20)18-12-7-8-13(15(17)19)11(2)9-12/h3-9H,1-2H3,(H,18,20) |
InChI Key |
UFKZQXMKNNRXQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)Cl)C |
Origin of Product |
United States |
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